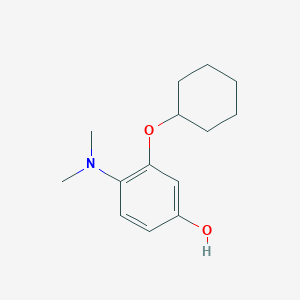
3-(Cyclohexyloxy)-4-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-4-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 3-position and a dimethylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-(dimethylamino)phenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, phenol, undergoes a substitution reaction to introduce the cyclohexyloxy group at the 3-position. This can be achieved through a nucleophilic aromatic substitution reaction using cyclohexanol and a suitable base.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group at the 4-position. This can be done through a reductive amination reaction using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexylamines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)-4-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)phenol: Lacks the dimethylamino group, which may result in different chemical and biological properties.
4-(Dimethylamino)phenol: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
3-(Cyclohexyloxy)-4-aminophenol: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
3-(Cyclohexyloxy)-4-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)13-9-8-11(16)10-14(13)17-12-6-4-3-5-7-12/h8-10,12,16H,3-7H2,1-2H3 |
InChI Key |
CTRCIFWMINIHLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















